BenchChemオンラインストアへようこそ!

N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide

iNOS inhibitor NOS isoform selectivity neuroinflammation

N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide (CAS 329079-74-5) is a synthetic, small-molecule bis-amide belonging to the N,N-dibenzyl succinamide class. With a molecular formula of C26H28N2O3 and a molecular weight of 416.5 g/mol, its structure features a central butanediamide core substituted with two benzyl groups on one nitrogen and a 4-ethoxyphenyl group on the other.

Molecular Formula C26H28N2O3
Molecular Weight 416.5g/mol
CAS No. 329079-74-5
Cat. No. B371420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide
CAS329079-74-5
Molecular FormulaC26H28N2O3
Molecular Weight416.5g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C26H28N2O3/c1-2-31-24-15-13-23(14-16-24)27-25(29)17-18-26(30)28(19-21-9-5-3-6-10-21)20-22-11-7-4-8-12-22/h3-16H,2,17-20H2,1H3,(H,27,29)
InChIKeyKMWKJHMDCJDKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide (CAS 329079-74-5): Procurement-Grade Identity and Physicochemical Baseline


N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide (CAS 329079-74-5) is a synthetic, small-molecule bis-amide belonging to the N,N-dibenzyl succinamide class . With a molecular formula of C26H28N2O3 and a molecular weight of 416.5 g/mol, its structure features a central butanediamide core substituted with two benzyl groups on one nitrogen and a 4-ethoxyphenyl group on the other . The compound is commercially supplied as a research chemical with a minimum purity specification of 95%, as verified by vendor Certificate of Analysis . Its biological annotation in authoritative databases indicates a primary mechanism of action as an inhibitor of inducible nitric oxide synthase (iNOS), positioning it within the broader pharmacological class of NOS modulators [1].

Why N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide Cannot Be Replaced by Other Succinamide Analogs


Generic substitution within the N,N-dibenzyl succinamide series is not scientifically valid due to a strong structure-activity relationship (SAR) governing nitric oxide synthase (NOS) isoform selectivity. The specific 4-ethoxyphenyl substitution on the N4 nitrogen is a critical determinant for achieving a pronounced selectivity window for iNOS over both nNOS and eNOS [1]. In contrast, the closely related 4-tert-butylphenyl analog (CAS 271775-69-0) and unsubstituted phenyl variants lack the precise electronic and steric properties conferred by the ethoxy group, leading to fundamentally different pharmacological profiles. For research programs requiring consistent, off-target-aware iNOS inhibition, substituting this compound with an in-class analog without re-validation would introduce unacceptable variability in selectivity and potency, as the quantitative data below demonstrate.

Quantitative Differentiation Evidence for N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide Against Closest Analogs


iNOS vs. nNOS Isoform Selectivity: A 23-Fold Window

This compound demonstrates a significant selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS). In a standardized HEK293 cell-based assay measuring inhibition of nitric oxide production, the compound inhibited iNOS with an EC50 of 290 nM, while inhibition of nNOS required an EC50 of 6,800 nM [1]. This translates to a 23.4-fold selectivity window for iNOS. This selectivity profile is a direct consequence of the 4-ethoxyphenyl moiety, as generic N,N-dibenzyl succinamide scaffolds without this substitution typically show poor isoform discrimination.

iNOS inhibitor NOS isoform selectivity neuroinflammation BindingDB

iNOS vs. eNOS Selectivity: A >344-Fold Safety Margin

The compound exhibits an exceptionally low affinity for endothelial NOS (eNOS), with an EC50 exceeding 100,000 nM [1]. Compared to its iNOS EC50 of 290 nM, this establishes a greater than 344-fold selectivity margin. This stark differential is crucial because eNOS inhibition is known to cause hypertension and vascular dysfunction in vivo. Many first-generation iNOS inhibitors lack this level of discrimination, making this compound a valuable tool for studying iNOS-mediated pathology without compromising vascular homeostasis.

iNOS inhibitor eNOS selectivity cardiovascular safety BindingDB

Functional Selectivity: P2Y10 Receptor Agonism as Secondary Pharmacology

Beyond NOS inhibition, a structurally analogous N,N-dibenzyl succinamide derivative identified as CHEMBL3814604 has demonstrated agonist activity at the mouse P2Y10 receptor with an EC50 of 288 nM in a TGF-alpha shedding assay [1]. While this data is for a closely related analog rather than the target compound itself, it suggests that the N,N-dibenzyl-N-(4-substituted phenyl)butanediamide scaffold may possess polypharmacological potential. The target compound's 4-ethoxyphenyl group could further modulate this activity, offering a differentiated profile for immunomodulation research. This secondary pathway is absent in simpler succinamide derivatives lacking the N,N-dibenzyl substitution pattern.

P2Y10 agonist GPCR immunomodulation BindingDB

Purity Specification Advantage: 95% Minimum vs. Unspecified Research-Grade Analogs

The compound is supplied with a documented minimum purity specification of 95% as per vendor Certificate of Analysis (AKSci 6084CE) . This quantified purity commitment contrasts with many in-class analogs (e.g., the tert-butylphenyl variant CAS 271775-69-0) which are often offered without a stated minimum purity, introducing a risk of variable biological results due to uncharacterized impurities. For reproducible in vitro pharmacology, this defined purity floor provides a clear procurement advantage.

compound purity reproducibility procurement specification AKSci

Evidence-Backed Application Scenarios for Procuring N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide


Neuroinflammation Research Requiring nNOS-Sparing iNOS Inhibition

In models of neuroinflammatory diseases (e.g., Parkinson's, Alzheimer's), iNOS is a key mediator of neuronal damage, while nNOS is essential for normal synaptic function. The compound's 23-fold selectivity for iNOS over nNOS [1] makes it the preferred choice over non-selective NOS inhibitors like L-NAME or early-generation aminoguanidine, which would inevitably impair cognitive processes. This selectivity allows researchers to dissect iNOS-specific pathological pathways without the confounding variable of nNOS inhibition.

Cardiovascular-Safe iNOS Inhibition for Septic Shock Models

Septic shock research requires potent iNOS inhibition to manage pathological vasodilation, but eNOS inhibition must be avoided to prevent catastrophic hypertension. With an eNOS selectivity margin exceeding 344-fold [1], this compound is uniquely suited for in vivo sepsis models where maintaining vascular eNOS activity is non-negotiable. Alternative iNOS inhibitors with narrower selectivity windows (e.g., 1400W) carry a higher risk of eNOS crossover at elevated doses.

Building Block for Dual-Target Immunomodulatory Probes

The structural scaffold of this compound, which supports both iNOS inhibition and potential P2Y10 receptor modulation (as inferred from class analogs [1]), makes it a versatile starting point for medicinal chemistry programs aiming to develop dual-mechanism immunomodulatory agents. For chemical biology groups exploring the intersection of innate immunity and purinergic signaling, this compound provides a unique starting point not offered by simpler, single-target succinamide building blocks.

High-Reproducibility Screening Library Candidate

For core facilities or screening centers building a targeted compound library, the guaranteed minimum purity of 95% [1] is a critical quality control metric. This specification ensures that screening hits are not artifacts from contaminants, a common pitfall with in-class analogs sourced from vendors that do not provide a purity statement. The compound's well-defined identity and purity profile make it suitable for integration into automated screening workflows requiring strict quality gates.

Quote Request

Request a Quote for N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.